
2-Chloro-6-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-phenylnaphthalene is an organic compound with the molecular formula C16H11Cl It is a derivative of naphthalene, where a chlorine atom and a phenyl group are substituted at the 2 and 6 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-phenylnaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions.
Another method involves the direct chlorination of 6-phenylnaphthalene using chlorine gas in the presence of a catalyst, such as iron(III) chloride . This reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the Suzuki-Miyaura coupling reaction is optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: Reduction of the phenyl group can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Major Products
Substitution: Formation of 2-methoxy-6-phenylnaphthalene.
Oxidation: Formation of 2-chloro-6-phenylnaphthoquinone.
Reduction: Formation of 2-chloro-6-cyclohexylnaphthalene.
Applications De Recherche Scientifique
2-Chloro-6-phenylnaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-6-phenylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to cellular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-phenylnaphthalene
- 2-Chloro-5-phenylnaphthalene
- 2-Chloro-6-methylnaphthalene
Uniqueness
2-Chloro-6-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C16H11Cl |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
2-chloro-6-phenylnaphthalene |
InChI |
InChI=1S/C16H11Cl/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H |
Clé InChI |
XHMMBDKDJPICFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


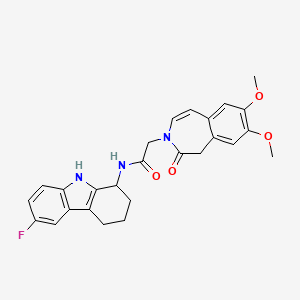
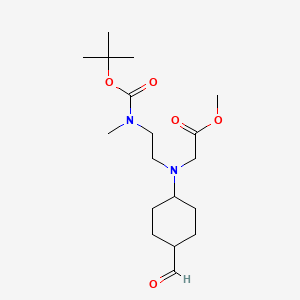

![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B13358671.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.1]heptan-1-yl)propanoic acid](/img/structure/B13358672.png)
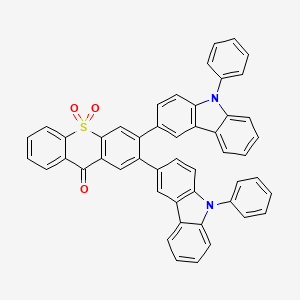
![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
![3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358683.png)

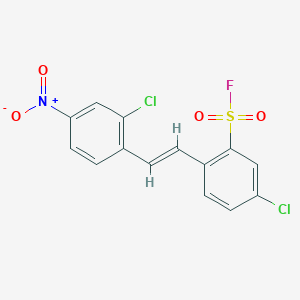

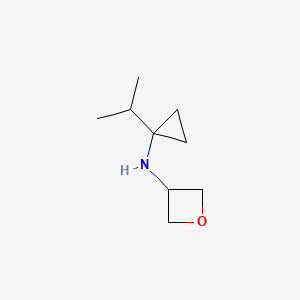

![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)
